molecular formula C8H7N5O2 B3098052 (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid CAS No. 132766-74-6

(5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid

Cat. No. B3098052
CAS RN: 132766-74-6
M. Wt: 205.17 g/mol
InChI Key: KHEAUDRGEIADAW-UHFFFAOYSA-N
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Description

5-Pyridin-2-yl-tetrazol-2-yl)-acetic acid (PTA) is an organic compound with a wide range of applications in the field of chemistry. It is a versatile molecule that is used as a reagent in various chemical reactions, and has been studied for its potential applications in the field of medicine and biochemistry. This article will discuss the synthesis of PTA, its scientific research applications, its biochemical and physiological effects, the advantages and limitations of using PTA in lab experiments, and its potential future directions.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structures related to (5-Pyridin-2-YL-tetrazol-2-YL)-acetic acid have been extensively studied for their pharmacological applications. For instance, derivatives of imidazole and pyridine, which share structural similarities, are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This kinase is responsible for the release of pro-inflammatory cytokines, making these compounds potential candidates for anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Catalysis and Organic Synthesis

Pyridine and its derivatives are crucial in catalytic and organic synthesis processes. They have been employed as catalysts and intermediates in the synthesis of various organic compounds. For example, catalytic vapor phase pyridine synthesis uses acetaldehyde, formaldehyde, and ammonia, highlighting the importance of pyridine bases in the chemical industry (Reddy, Srinivasakannan, & Raghavan, 2012).

Biological Activities

Heterocyclic N-oxide molecules, which include pyridine derivatives, exhibit a wide array of biological activities. They are pivotal in the design of metal complexes, asymmetric catalysis, and synthesis, and have found applications in medicinal chemistry due to their anticancer, antibacterial, and anti-inflammatory properties (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Environmental and Analytical Chemistry

The pyrolysis of polysaccharides, which can generate compounds like acetic acid, has been studied to understand chemical mechanisms involved in biomass conversion. This research is relevant for developing sustainable chemical processes and for understanding the environmental fate of organic compounds (Ponder & Richards, 2010).

properties

IUPAC Name

2-(5-pyridin-2-yltetrazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-3-1-2-4-9-6/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEAUDRGEIADAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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